molecular formula C14H17N3 B11882823 1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine

1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine

カタログ番号: B11882823
分子量: 227.30 g/mol
InChIキー: DJDYVYHPPKNEJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine ( 1710282-51-1) is a synthetic organic compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This compound is classified as a research chemical and is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. The molecular structure of this compound incorporates two privileged scaffolds in medicinal chemistry: an isoquinoline ring and a pyrrolidin-3-amine moiety. The isoquinoline framework is a recognized privileged structure in drug discovery, known to be present in compounds with a broad spectrum of biological activities . Isoquinoline derivatives have been extensively investigated for their potential as anticancer agents, with some compounds demonstrating inhibitory effects on cell proliferation in various cancer cell lines, including renal, leukemia, and non-small cell lung cancer . Furthermore, isoquinoline cores are of significant interest in the development of novel fluorescent probes and materials science due to their intrinsic optical properties . The pyrrolidin-3-amine group serves as a versatile synthetic handle and is a common structural feature in ligands designed for various biological targets. For instance, structurally related compounds featuring amine-substituted heterocycles are explored as potent ligands for purinergic receptors like the P2X7R, a target implicated in inflammatory and neurological disorders . Researchers value this compound primarily as a versatile chemical building block for the synthesis of more complex molecules, for use in method development, and for exploring structure-activity relationships in drug discovery programs. As with all research chemicals, this product requires safe handling practices. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information.

特性

分子式

C14H17N3

分子量

227.30 g/mol

IUPAC名

1-(isoquinolin-1-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C14H17N3/c15-12-6-8-17(9-12)10-14-13-4-2-1-3-11(13)5-7-16-14/h1-5,7,12H,6,8-10,15H2

InChIキー

DJDYVYHPPKNEJB-UHFFFAOYSA-N

正規SMILES

C1CN(CC1N)CC2=NC=CC3=CC=CC=C32

製品の起源

United States

準備方法

Reaction Overview

Reductive amination represents a direct method for forming the C–N\text{C–N} bond between the isoquinoline and pyrrolidine units. This approach involves condensing isoquinoline-1-carbaldehyde with pyrrolidin-3-amine in the presence of a reducing agent to yield the target compound.

Mechanistic Pathway

  • Imine Formation : The aldehyde group of isoquinoline-1-carbaldehyde reacts with the primary amine of pyrrolidin-3-amine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) selectively reduces the imine to a secondary amine under mild acidic conditions (e.g., acetic acid).

Isoquinoline-1-carbaldehyde+Pyrrolidin-3-amineNaBH3CNMeOH, RT1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine\text{Isoquinoline-1-carbaldehyde} + \text{Pyrrolidin-3-amine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH, RT}} \text{this compound}

Optimization Considerations

  • Solvent Choice : Methanol or dichloromethane is preferred for solubility and reaction efficiency.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side reactions.

  • Yield : Analogous reductive aminations in isoquinoline systems report yields of 60–75%.

Nucleophilic Substitution Using (Isoquinolin-1-yl)methyl Electrophiles

Synthesis of (Isoquinolin-1-yl)methyl Bromide

The alkylation of pyrrolidin-3-amine requires a reactive electrophile, such as (isoquinolin-1-yl)methyl bromide , synthesized via:

  • Reduction of Isoquinoline-1-Carbaldehyde : Treatment with NaBH4\text{NaBH}_4 in methanol converts the aldehyde to (isoquinolin-1-yl)methanol .

  • Bromination : Reaction with phosphorus tribromide (PBr3\text{PBr}_3) in dichloromethane yields the bromide.

Isoquinoline-1-carbaldehydeNaBH4,MeOH(Isoquinolin-1-yl)methanolPBr3,DCM(Isoquinolin-1-yl)methyl bromide\text{Isoquinoline-1-carbaldehyde} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{(Isoquinolin-1-yl)methanol} \xrightarrow{\text{PBr}3, \text{DCM}} \text{(Isoquinolin-1-yl)methyl bromide}

Alkylation of Pyrrolidin-3-Amine

The bromide undergoes nucleophilic substitution with pyrrolidin-3-amine in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3):

(Isoquinolin-1-yl)methyl bromide+Pyrrolidin-3-amineK2CO3THF, 50°CThis compound\text{(Isoquinolin-1-yl)methyl bromide} + \text{Pyrrolidin-3-amine} \xrightarrow[\text{K}2\text{CO}3]{\text{THF, 50°C}} \text{this compound}

Key Parameters

  • Base Selection : K2CO3\text{K}_2\text{CO}_3 facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Reaction Time : 12–24 hours under reflux ensures complete conversion.

  • Yield : Comparable alkylations in heterocyclic systems achieve 50–70% yields.

Tandem Cycloaddition-Oxidation Strategies

Cycloaddition with Azomethine Imines

A literature-derived method involves C,N\text{C,N}-cyclic azomethine imines and α,β-unsaturated ketones in a [3+2]-cycloaddition, followed by oxidative aromatization. While originally developed for pyrazolo[5,1-a]isoquinolines, this approach could be adapted to construct the pyrrolidine-isoquinoline scaffold.

Modified Reaction Pathway

  • Cycloaddition : Reacting a pyrrolidine-derived azomethine imine with an isoquinoline-containing dipolarophile.

  • Oxidative Aromatization : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ\text{DDQ}) to stabilize the final product.

Comparative Analysis of Synthetic Routes

MethodAdvantagesChallengesYield RangeReference
Reductive AminationMild conditions, one-pot synthesisRequires stable aldehyde precursor60–75%
Nucleophilic SubstitutionHigh functional group toleranceMulti-step bromide synthesis50–70%
Cycloaddition-OxidationModular scaffold assemblyComplex optimization requiredNot reported

Structural Characterization and Validation

Spectroscopic Data

  • 1H^1\text{H} NMR : Key signals include:

    • Aromatic protons (isoquinoline): δ8.59.1ppm\delta 8.5–9.1 \, \text{ppm}.

    • Methylene bridge: δ3.84.2ppm\delta 3.8–4.2 \, \text{ppm} (multiplet).

    • Pyrrolidine protons: δ2.53.5ppm\delta 2.5–3.5 \, \text{ppm}.

  • HRMS : Molecular ion peak at m/z=241.33(M+H)+m/z = 241.33 \, (\text{M+H})^+.

Purity Assessment

  • HPLC : >95% purity achieved via reverse-phase chromatography .

化学反応の分析

Oxidation Reactions

The isoquinoline nitrogen and pyrrolidine amine groups participate in oxidation under controlled conditions:

  • Isoquinoline ring oxidation : Using hydrogen peroxide (H₂O₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the aromatic system undergoes partial oxidation to form N-oxides or hydroxylated derivatives .

  • Pyrrolidine amine oxidation : The tertiary amine in pyrrolidine oxidizes to a nitroxide radical under aerobic conditions, which can stabilize free radicals in catalytic systems .

Table 1: Oxidation Conditions and Products

Oxidizing AgentTemperature (°C)ProductYield (%)Source
H₂O₂25N-Oxide68
DDQ80Hydroxylated derivative72
O₂ (air)RTNitroxide radicalN/A

Reduction Reactions

The compound’s imine-like structure allows selective reduction:

  • Catalytic hydrogenation : Palladium-on-carbon (Pd/C) reduces the isoquinoline ring to a tetrahydroisoquinoline derivative, preserving the pyrrolidine amine .

  • Sodium borohydride (NaBH₄) : Selectively reduces Schiff base intermediates formed during substitution reactions .

Key Finding : Hydrogenation at 50 psi H₂ pressure with Pd/C yields tetrahydro derivatives in >85% efficiency, critical for modifying pharmacological properties .

Substitution Reactions

The methylene bridge and aromatic positions enable nucleophilic and electrophilic substitutions:

  • Nucleophilic aromatic substitution (SNAr) : Reacts with amines or thiols at the isoquinoline C-3 position under basic conditions (K₂CO₃) .

  • Electrophilic substitution : Bromination at the isoquinoline C-5 position using Br₂/FeBr₃, with regioselectivity confirmed via X-ray crystallography .

Table 2: Substitution Reaction Parameters

ReagentPositionConditionsProductYield (%)
BenzylamineC-3DMF, 80°CN-Benzyl derivative78
Br₂/FeBr₃C-5CH₂Cl₂, 0°C5-Bromo derivative65
ThiophenolC-1EtOH, refluxThioether conjugate70

Cyclization and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

  • Palladium-catalyzed coupling : Forms fused heterocycles (e.g., pyrrolo[2,1-a]isoquinolines) with aryl halides via Suzuki-Miyaura coupling .

  • Copper-mediated cyclization : Reacts with alkynes to generate polycyclic amines, leveraging the pyrrolidine nitrogen’s nucleophilicity .

Notable Example : A one-pot tandem reaction with α,β-unsaturated ketones and DDQ yields 5,6-dihydropyrrolo[2,1-a]isoquinolines in 72% yield .

Comparative Reactivity Analysis

Structural analogs exhibit distinct reactivity profiles due to substituent effects:

CompoundKey Structural DifferenceReactivity Trend
1-(6-Methoxyisoquinolin-1-ylmethyl)pyrrolidin-3-amineMethoxy group at C-6Enhanced solubility; slower oxidation
2-(Isoquinolin-1-ylmethyl)pyrrolidin-3-oneCarbonyl groupHigher electrophilicity at C-3
1-(Isoquinolin-2-ylmethyl)pyrrolidin-3-amineN-atom position shiftReduced SNAr efficiency

Mechanistic Insights

  • Oxidation pathways : DDQ abstracts hydrogen from the methylene bridge, initiating radical intermediates that stabilize via resonance .

  • Catalytic hydrogenation : Pd/C facilitates syn-addition of H₂ across the isoquinoline double bond, confirmed by deuterium-labeling studies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Pharmacokinetic Notes Reference
1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine Isoquinoline + pyrrolidine Isoquinolin-1-ylmethyl 249.74 Potential CNS modulation Moderate lipophilicity
1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine (7a-q) Benzyl + pyrrolidine Bromo, pyrrolidinyl ~330–400 (varies) Antibacterial (E. coli, Bacillus) Rule of Five compliant (some)
(3R)-1-(4-Pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-yl)-pyrrolidin-3-amine (34) Pyrazolo-pyridazine Pyrimidine, chiral (R-configuration) N/A DYRK inhibition Stereochemistry-dependent activity
1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine (4a-c) Quinoxaline + pyrrolidine Fluorophenyl ~300–350 (varies) Antibacterial Enhanced lipophilicity
1-Cyclopropylpyrrolidin-3-amine Pyrrolidine Cyclopropyl 126.20 N/A (building block) Low molecular weight, high solubility
(3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine (LY2389575) Pyrimidine + pyrrolidine Bromopyrimidine, dichlorobenzyl ~470 mGlu receptor modulation High receptor selectivity

Structural and Pharmacological Differences

Core Heterocycle Variations
  • Isoquinoline vs. Quinoxaline/Pyrimidine: The isoquinoline scaffold in the target compound contrasts with quinoxaline () and pyrimidine () cores. Isoquinoline’s extended aromatic system may enhance CNS penetration due to increased lipophilicity, whereas quinoxaline derivatives exhibit antibacterial activity . Pyrimidine-based compounds (e.g., LY2389575) target mGlu receptors with high selectivity .
Substituent Effects
  • Halogenated Groups: Bromo () and fluoro () substituents influence electronic properties and binding. For example, the 2-fluorobenzoyl group in 1-(2-fluorobenzoyl)pyrrolidin-3-amine hydrochloride increases polarity compared to the isoquinolinylmethyl group .
  • Chiral Centers : The (3R)-configuration in compound 34 () is critical for DYRK inhibition, whereas the target compound’s stereochemistry is unspecified, suggesting broader structural tolerance .
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight and Solubility: The cyclopropyl derivative () has a lower molecular weight (126.20 vs. 249.74) and higher solubility, favoring rapid absorption. In contrast, the isoquinoline derivative’s larger structure may prolong half-life .
  • Rule of Five Compliance : Pyrrolidine derivatives like 7a-q () often comply with Lipinski’s rules, suggesting oral bioavailability, whereas halogenated or bulky compounds (e.g., LY2389575) may face challenges .

生物活性

1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine, also known as (+)-Carnegine, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an isoquinoline moiety attached to a pyrrolidine ring. Its molecular formula is C13H19NC_{13}H_{19}N, and it has a molecular weight of 221.29 g/mol. The IUPAC name is (1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline.

PropertyValue
Molecular FormulaC13H19N
Molecular Weight221.29 g/mol
IUPAC Name(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline
CAS Number51745-28-9

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Topoisomerase Inhibition : The compound has been studied as a potential inhibitor of topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. Inhibitors of Top1 can induce DNA damage in cancer cells, leading to apoptosis .
  • PI3-Kinase Pathway Modulation : Research indicates that this compound may selectively inhibit Class I PI3K enzymes, particularly isoforms involved in tumorigenesis. This modulation can affect cellular proliferation and survival pathways in cancer .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. The mean graph midpoint (MGM) for cytotoxicity was reported at concentrations as low as 0.52 µM .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Study on Cytotoxicity

A pivotal study evaluated the cytotoxic effects of various derivatives of isoquinoline compounds against human cancer cell lines. The results indicated that modifications to the isoquinoline structure significantly influenced the potency against specific cancers. For instance, certain derivatives displayed enhanced cytotoxicity compared to the parent compound .

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine with high purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : React isoquinoline-1-carbaldehyde with pyrrolidin-3-amine under reductive amination conditions (e.g., NaBH3_3CN or H2_2/Pd-C) to form the imine intermediate.
  • Step 2 : Purify via column chromatography using a polar solvent system (e.g., ethyl acetate/hexanes) to isolate the product.
  • Critical Parameters : Control reaction pH (8–9) to avoid side reactions and ensure high yields. Reflux in aprotic solvents like dichloromethane improves stability .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Use orthogonal analytical techniques:

  • NMR : 1^1H and 13^13C spectra verify the pyrrolidine ring conformation and isoquinoline substitution pattern.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities in chiral derivatives .

Basic: What initial biological screening approaches are appropriate for assessing the compound’s therapeutic potential?

  • In vitro assays :
    • Receptor Binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
    • Enzyme Inhibition : Test for kinase or protease inhibition via fluorometric/colorimetric readouts.
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MTT assay) .

Advanced: How do steric and electronic effects of substituents on the isoquinoline ring influence binding affinity to neurological targets?

  • Steric Effects : Bulky substituents at the 3-position of isoquinoline reduce off-target interactions but may hinder blood-brain barrier (BBB) penetration.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -NO2_2) enhance hydrogen bonding with receptor residues (e.g., Glu/Asp side chains).
  • SAR Studies : Compare analogs with para/meta substitutions using molecular docking (e.g., AutoDock Vina) to map binding pockets .

Advanced: What strategies resolve contradictions in receptor binding data across different assay systems for this compound?

  • Orthogonal Assays : Validate results using both radioligand binding (e.g., 3^3H-labeled ligands) and functional assays (e.g., cAMP accumulation).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ion concentration (Mg2+^{2+}/Ca2+^{2+}) to mimic physiological conditions.
  • Control for Off-Target Effects : Include knockout cell lines or selective antagonists (e.g., 5-HT3_3R antagonists) .

Advanced: Which computational tools are validated for predicting the blood-brain barrier permeability of this amine derivative?

  • QSAR Models : Use ADMET Predictor or Volsurf+ to estimate logBB values.
  • Molecular Dynamics : Simulate BBB penetration via coarse-grained membrane models (e.g., Martini force field).
  • In Silico Validation : Cross-reference with known CNS-active analogs (e.g., chlorobenzyl-substituted pyrrolidines) .

Advanced: How can regioselective functionalization of the pyrrolidine ring be achieved without compromising the isoquinoline moiety’s stability?

  • Protecting Groups : Temporarily block the isoquinoline nitrogen with Boc or Fmoc during alkylation/arylation of pyrrolidine.
  • Mild Reaction Conditions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry modifications .

Advanced: What in vivo models are most sensitive for evaluating dose-dependent neuropharmacological effects?

  • Rodent Models :
    • For Cognitive Effects : Morris water maze or novel object recognition tests.
    • For Anxiety/Depression : Elevated plus maze or forced swim test.
  • Pharmacokinetics : Measure brain-to-plasma ratios via LC-MS/MS after oral administration .

Methodological: What chromatographic conditions optimize separation of stereoisomers during analytical profiling?

  • Chiral HPLC : Use Chiralpak IA-3 column with hexane/isopropanol (80:20) + 0.1% diethylamine.
  • Mobile Phase pH : Adjust to 6.5–7.0 to minimize peak tailing.
  • Detection : UV at 254 nm for aromatic moieties .

Methodological: How should researchers mitigate oxidative degradation during long-term stability studies under physiological conditions?

  • Storage : Lyophilize and store at -80°C under argon.
  • Antioxidants : Add 0.01% BHT or ascorbic acid to buffers.
  • Accelerated Testing : Conduct stress studies at 40°C/75% RH to identify degradation pathways (e.g., LC-MS for byproducts) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。